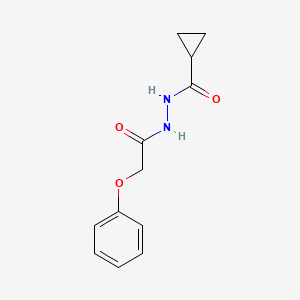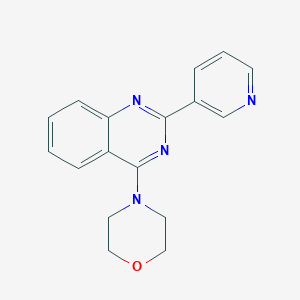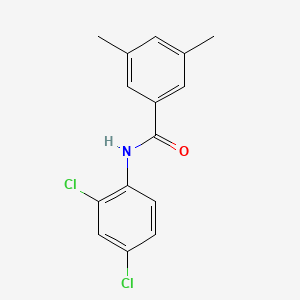
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring, a phenoxyacetyl group, and a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide typically involves the following steps:
-
Formation of Phenoxyacetyl Chloride: : Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering.
-
Cyclopropanecarbohydrazide Formation: : Cyclopropanecarboxylic acid is converted to cyclopropanecarbohydrazide by reacting with hydrazine hydrate.
Reaction Conditions: This reaction is typically performed at elevated temperatures to ensure complete conversion.
-
Coupling Reaction: : The final step involves the reaction of phenoxyacetyl chloride with cyclopropanecarbohydrazide to form N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide.
Reaction Conditions: This coupling reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: These reactions can lead to the formation of corresponding oxo derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives or alcohols depending on the reaction conditions.
-
Substitution: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can participate in nucleophilic substitution reactions.
Reagents and Conditions: Common reagents include alkyl halides or acyl chlorides, and reactions are typically carried out in polar aprotic solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Bases: Triethylamine, pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is used as an intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, while the cyclopropane ring can provide rigidity and stability to the molecule. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : The latter has a similar structure but with a different functional group, which can lead to different reactivity and biological activity.
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : This compound has a hydrazine group instead of a hydrazide, affecting its chemical and biological properties.
Uniqueness
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a phenoxyacetyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLIZPBQNSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B5794034.png)



![5-[(3,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)




